N-(2-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-3-9-17-21-22-19(24(17)23-12-7-8-13-23)27-14-18(25)20-15-10-5-6-11-16(15)26-4-2/h5-8,10-13H,3-4,9,14H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWJHQNLPJWCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Sulfanyl Bridge: This step involves the reaction of the triazole-pyrrole intermediate with a thiol compound.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl bridge, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or pyrrole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or pyrrole derivatives.
Substitution: Halogenated or nitrated derivatives of the ethoxyphenyl group.
Scientific Research Applications
Antimicrobial Activity
This compound belongs to a broader class of triazole derivatives, which are well-known for their antimicrobial properties. Studies have shown that triazoles exhibit significant efficacy against various bacterial and fungal strains. The specific structural features of N-(2-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide contribute to its potential as an antimicrobial agent.
Key Findings:
- Triazole derivatives are recognized for their ability to inhibit the growth of pathogenic fungi and bacteria.
- The sulfanyl group in the compound enhances its interaction with microbial targets, potentially leading to improved efficacy against resistant strains .
Anticancer Properties
Recent research has highlighted the potential of this compound as an anticancer agent. The compound has been screened alongside other drugs for its ability to induce cytotoxic effects on cancer cells.
Case Studies:
- A study published in 2019 identified this compound as part of a drug library screening that revealed promising anticancer activity against multicellular spheroids .
- The mechanism of action may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis .
Agricultural Applications
The antifungal properties of triazole derivatives extend beyond human health into agricultural settings. This compound may be explored as a potential fungicide for crop protection.
Research Insights:
- Innovative approaches in targeting wheat head blight disease have been proposed, indicating the relevance of triazole compounds in developing new fungicides .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood but may involve:
Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting or activating their function.
Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in the Acetamide and Triazole Moieties
The compound shares a common scaffold with other 1,2,4-triazol-3-ylsulfanyl acetamides but exhibits distinct functional group substitutions that influence its physicochemical and pharmacological properties. Key analogs and their structural differences are summarized below:
Pharmacological and Functional Insights
- Anti-Exudative Activity: Analogs with 5-(furan-2-yl) and 4-amino substituents on the triazole ring (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated significant anti-exudative effects in rat models, reducing inflammation by 40–60% at 50 mg/kg doses . The target compound’s pyrrole substituent may similarly modulate inflammatory pathways but lacks direct empirical evidence in the provided literature.
- Ion Channel Modulation: OLC-12, a pyridinyl-triazole analog, acts as a potent agonist of the insect odorant receptor co-receptor (Orco), with EC₅₀ values in the nanomolar range . The target compound’s pyrrole group could influence receptor binding but likely diverges in specificity due to differences in aromaticity and steric bulk.
Key Research Findings and Data
Comparative Activity Data
Physicochemical Properties
- Target Compound : Molecular weight 415.50 g/mol, clogP ≈ 3.5, hydrogen bond acceptors = 4.
- N-(2,3-dimethylphenyl) Analog : Lower clogP (≈2.9) due to methyl groups .
Biological Activity
N-(2-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antifungal and anticancer research.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of 385.49 g/mol. The structure includes an ethoxyphenyl group, a triazole ring, and a sulfanylacetamide moiety. Such structural features are often associated with significant pharmacological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.49 g/mol |
| Purity | Typically 95% |
Research indicates that triazole derivatives can interact with specific molecular targets within biological systems. The mechanism of action for this compound may involve binding to enzymes or receptors, thereby modulating their activity and leading to various pharmacological effects. Compounds with similar structures have shown inhibitory effects on critical metabolic pathways, contributing to their therapeutic efficacy.
Antifungal Properties
Triazole derivatives are widely recognized for their antifungal properties. Studies have demonstrated that this compound exhibits significant antifungal activity against various strains. For instance, compounds within this class have shown effective inhibition against Candida species and Aspergillus strains.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it may exhibit cytotoxic effects on various cancer cell lines. For example, research has highlighted its potency against human colon carcinoma (HCT116) and breast adenocarcinoma (MCF7) cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Antifungal Efficacy : A study assessed the antifungal activity of several triazole derivatives, including this compound. The results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents against Candida albicans and Aspergillus fumigatus.
- Cytotoxicity Against Cancer Cells : In another study focusing on the anticancer properties of triazole derivatives, this compound was shown to induce apoptosis in HCT116 cells at concentrations as low as 10 µM.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step procedure involving:
- Reagent selection : Equimolar concentrations of precursors (e.g., substituted oxazolones and triazole-thiol derivatives) are refluxed under catalytic conditions (pyridine/Zeolite-Y at 150°C for 5 hours).
- Purification : Post-reaction, the product is isolated via ice-cold hydrochloric acid precipitation and recrystallized from ethanol .
- Key considerations : Catalyst choice and solvent purity significantly impact yield.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves 3D molecular geometry and confirms substituent positions (e.g., triazole-pyrrole orientation) .
- NMR spectroscopy : Assigns proton environments (e.g., ethoxyphenyl protons at δ 1.2–1.5 ppm, pyrrole protons at δ 6.5–7.0 ppm).
- Mass spectrometry : Validates molecular weight (e.g., exact mass via HRMS) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodological Answer :
- Catalyst screening : Test alternatives to Zeolite-Y (e.g., acidic resins or ionic liquids) to improve reaction efficiency .
- Reaction time/temperature : Use Design of Experiments (DoE) to identify optimal conditions (e.g., reducing reflux time while maintaining >80% yield).
- Byproduct analysis : Monitor side reactions (e.g., triazole ring decomposition) via TLC or HPLC .
Q. What experimental models are suitable for evaluating anti-exudative activity?
- Methodological Answer :
- In vivo rat models : Administer the compound at 10 mg/kg and compare exudate volume reduction against reference drugs (e.g., diclofenac sodium at 8 mg/kg).
- Dose-response studies : Test 5–20 mg/kg ranges to establish efficacy thresholds .
- Statistical validation : Use ANOVA to assess significance (p < 0.05) across treatment groups (see Table 3 in for reference data).
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Variable standardization : Compare experimental parameters (e.g., animal strain differences, induction methods for inflammation).
- Purity verification : Ensure compound purity (>95% via HPLC) to exclude confounding effects from impurities .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between propyl chain length and activity) .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent modification : Replace the pyrrole ring with furan or thiophene to assess heterocyclic effects on activity .
- Alkyl chain variation : Test shorter (methyl) or longer (butyl) chains at the 5-propyl position to optimize lipophilicity .
- Bioisosteric replacement : Substitute the sulfanyl group with sulfonyl or phosphoryl moieties to evaluate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
